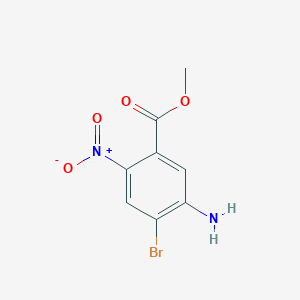

Methyl 5-amino-4-bromo-2-nitrobenzoate

Description

Methyl 5-amino-4-bromo-2-nitrobenzoate is a halogenated aromatic ester featuring a nitro group at the 2-position, a bromine atom at the 4-position, and an amino group at the 5-position on the benzoate ring. This compound’s unique substitution pattern combines electron-withdrawing (nitro, bromo) and electron-donating (amino) groups, creating a versatile intermediate for pharmaceutical research and organic synthesis. The nitro group enhances reactivity for further substitution reactions, while the amino group enables functionalization via nucleophilic or coupling reactions.

Properties

IUPAC Name |

methyl 5-amino-4-bromo-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVPDYRAEFZBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-bromo-2-nitrobenzoate typically involves a multi-step process:

Bromination: The addition of a bromine atom to the aromatic ring.

Amination: Conversion of the nitro group to an amino group.

Esterification: Formation of the methyl ester from the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 5-amino-4-bromo-2-nitrobenzoate is utilized in several research domains:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino and bromo groups can form hydrogen bonds and halogen bonds, respectively. These interactions can affect biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 5-amino-4-bromo-2-nitrobenzoate and Analogues

* Molecular weights are reported where available.

Key Differences and Implications

Substituent Positions and Reactivity: The nitro group in this compound (position 2) is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity compared to the chloro (position 4) and bromo (position 2) groups in Methyl 5-amino-2-bromo-4-chlorobenzoate . This makes the former more reactive in aromatic coupling or reduction reactions. The hydroxy group in Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate (position 2) introduces hydrogen-bonding capability, which is absent in the nitro-substituted analogue. This property could influence crystallinity or solubility in formulation processes .

Electronic Effects: The amino group (electron-donating) at position 5 in all three compounds counterbalances the electron-withdrawing effects of halogens (Br, Cl) or nitro groups. However, the nitro group’s stronger electron-withdrawing nature in this compound may reduce electron density at the aromatic ring, affecting regioselectivity in further modifications.

Applications: Methyl 5-amino-2-bromo-4-chlorobenzoate’s chloro and bromo substituents allow sequential halogen exchange reactions, useful in synthesizing heterocyclic scaffolds . Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate’s hydroxybenzylamino moiety suggests utility in metal coordination or prodrug design .

Research Implications

The nitro group in this compound positions it as a high-energy intermediate for explosives research or as a precursor to amines (via reduction). In contrast, its chloro- and hydroxy-substituted analogues may prioritize stability and solubility for drug delivery. Further studies on crystallography (e.g., using SHELXL ) or hydrogen-bonding patterns (via graph set analysis ) could elucidate its solid-state behavior relative to analogues.

Biological Activity

Methyl 5-amino-4-bromo-2-nitrobenzoate (C8H7BrN2O4) is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure with amino, bromo, and nitro functional groups on a benzoate framework. The synthesis typically involves several steps:

- Bromination : Introduction of the bromine atom to the aromatic ring.

- Amination : Conversion of the nitro group to an amino group.

- Esterification : Formation of the methyl ester from the carboxylic acid.

These steps can be optimized for yield and purity, utilizing controlled temperatures, pressures, and catalysts .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular signaling pathways.

- Hydrogen Bonding : The amino group can form hydrogen bonds, potentially affecting enzyme activity and protein interactions.

- Halogen Bonding : The bromo group may engage in halogen bonding, contributing to its biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table highlights the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound was observed to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound could be further investigated for its potential use in cancer therapy .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against a panel of bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, making it a candidate for further development as an antibiotic .

Investigation into Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound, revealing that it affects cell cycle progression and induces apoptosis in cancer cells. The researchers noted that the compound's unique functional groups play a critical role in its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.